tert-Butyl 5-((4-methylpiperazin-1-yl)sulfonyl)-1H-indole-1-carboxylate

Medicinal Chemistry Synthetic Intermediate Regioselective Protection

tert-Butyl 5-((4-methylpiperazin-1-yl)sulfonyl)-1H-indole-1-carboxylate (CAS 519148-73-3) is a synthetic organic compound belonging to the indole-5-sulfonamide class, characterized by a tert-butyloxycarbonyl (Boc) protecting group at the indole N-1 position, a 4-methylpiperazine sulfonamide at the 5-position, and a molecular formula of C18H25N3O4S (MW 379.47 g/mol). The compound incorporates three pharmacologically significant structural modules—an indole core, a sulfonamide linker, and an N-methylpiperazine moiety—and is primarily utilized as a protected synthetic intermediate in medicinal chemistry programs, most notably within the Merck indolyl quinolinone KDR (VEGFR-2) kinase inhibitor series.

Molecular Formula C18H25N3O4S
Molecular Weight 379.5 g/mol
CAS No. 519148-73-3
Cat. No. B1397166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 5-((4-methylpiperazin-1-yl)sulfonyl)-1H-indole-1-carboxylate
CAS519148-73-3
Molecular FormulaC18H25N3O4S
Molecular Weight379.5 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1C=CC2=C1C=CC(=C2)S(=O)(=O)N3CCN(CC3)C
InChIInChI=1S/C18H25N3O4S/c1-18(2,3)25-17(22)21-8-7-14-13-15(5-6-16(14)21)26(23,24)20-11-9-19(4)10-12-20/h5-8,13H,9-12H2,1-4H3
InChIKeyAZTUCDDBRHLQSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 5-((4-methylpiperazin-1-yl)sulfonyl)-1H-indole-1-carboxylate (CAS 519148-73-3): Structural Identity, Class, and Procurement-Relevant Characteristics


tert-Butyl 5-((4-methylpiperazin-1-yl)sulfonyl)-1H-indole-1-carboxylate (CAS 519148-73-3) is a synthetic organic compound belonging to the indole-5-sulfonamide class, characterized by a tert-butyloxycarbonyl (Boc) protecting group at the indole N-1 position, a 4-methylpiperazine sulfonamide at the 5-position, and a molecular formula of C18H25N3O4S (MW 379.47 g/mol) [1]. The compound incorporates three pharmacologically significant structural modules—an indole core, a sulfonamide linker, and an N-methylpiperazine moiety—and is primarily utilized as a protected synthetic intermediate in medicinal chemistry programs, most notably within the Merck indolyl quinolinone KDR (VEGFR-2) kinase inhibitor series [2]. Its computed XLogP3 of 2.2 and zero hydrogen bond donors indicate moderate lipophilicity and favor membrane permeability in downstream elaborated analogs [1]. Commercially, the compound is available from multiple vendors at purities of ≥95% to 98%, with pricing and packaging reflecting its role as a research-grade building block rather than a final active pharmaceutical ingredient .

Why Generic Substitution of CAS 519148-73-3 with Close Analogs Fails: The Structural Specificity Argument


The tert-butyl 5-((4-methylpiperazin-1-yl)sulfonyl)-1H-indole-1-carboxylate (519148-73-3) occupies a precise niche within the indole-sulfonamide chemical space that cannot be satisfied by its closest commercially available analogs. The unprotected indole variant (CAS 519148-72-2) lacks the Boc group at N-1, rendering it unsuitable for synthetic sequences requiring orthogonal N-1 protection during further elaboration at the indole C-2 or C-3 positions [1]. The bis-Boc analog (CAS 503045-76-9) introduces an additional tert-butoxycarbonyl group on the piperazine ring, which would necessitate a deprotection step prior to further functionalization of the piperazine nitrogen—adding synthetic steps and potentially reducing overall yield . The indoline analog (CAS 519148-71-1) lacks the aromatic indole system entirely, fundamentally altering the electronic properties and the capacity for C-2 functionalization via boronation or cross-coupling chemistry [1]. Critically, the Merck KDR inhibitor program demonstrated that the 5-sulphonamido-indolyl substitution pattern confers specific pharmacokinetic advantages (lower plasma clearance, reduced hERG binding) relative to other side-chain types, meaning that even minor structural deviations at the 5-position can produce meaningful divergence in downstream biological performance [2].

Quantitative Differentiation Evidence for tert-Butyl 5-((4-methylpiperazin-1-yl)sulfonyl)-1H-indole-1-carboxylate (519148-73-3) Versus Closest Analogs


Boc Protection Enables Orthogonal Synthetic Elaboration: Regioselectivity Advantage Over Unprotected Indole (CAS 519148-72-2)

The target compound provides N-1 Boc protection that is absent in the closest unprotected analog, 5-[(4-methyl-1-piperazinyl)sulfonyl]-1H-indole (CAS 519148-72-2). This protection is essential for synthetic sequences that require functionalization at the indole C-2 position (e.g., boronation, halogenation, or cross-coupling) without competing N-1 reactivity. In published synthesis routes for Merck KDR inhibitors, this compound serves as the direct precursor to the 2-boronic acid intermediate (CAS 519148-74-4), a transformation that would be complicated or impossible with the unprotected analog due to competing N-H deprotonation . The Boc group can be cleanly removed under mild acidic conditions (TFA or HCl) after downstream transformations, whereas the unprotected analog would require reprotection-deprotection cycles, adding steps and reducing overall efficiency.

Medicinal Chemistry Synthetic Intermediate Regioselective Protection

High-Yield Boc Protection Step: Synthesis Efficiency Benchmark of ~97% Yield

The synthesis of the target compound from 5-(4-methylpiperazin-1-ylsulfonyl)-1H-indole (CAS 519148-72-2) via Boc protection is reported to proceed with a yield of approximately 97% . This near-quantitative conversion efficiency compares favorably against typical Boc protection yields for indole substrates, which can range from 70% to 90% depending on substitution pattern and reaction conditions [1]. The high yield reflects the favorable electronic environment of the 5-sulfonamide-substituted indole, where the electron-withdrawing sulfonyl group at the 5-position reduces N-1 electron density and facilitates clean Boc installation without significant competing side reactions. This yield advantage translates directly to cost efficiency in multi-step synthetic sequences, as the protection step introduces minimal material loss.

Process Chemistry Synthesis Yield Scale-Up Viability

Class-Level KDR (VEGFR-2) Kinase Inhibitory Activity: The Elaborated Analog Achieves IC50 = 10 nM, Establishing the 5-Sulphonamido-Indolyl Pharmacophore

Although direct biological data for the Boc-protected intermediate 519148-73-3 itself are not available in the peer-reviewed literature—consistent with its role as a synthetic building block—the compound serves as the immediate precursor to one of the most potent members of the Merck indolyl quinolinone KDR inhibitor series. The elaborated analog 3-{5-[(4-methylpiperazin-1-yl)sulfonyl]-1H-indol-2-yl}-1,2-dihydroquinolin-2-one (derived from 519148-73-3 via Boc deprotection and C-2 quinolinone coupling) exhibits a KDR IC50 of 10 nM, measured in a radiometric kinase assay using activated KDR, [γ-³³P]ATP, and poly(Glu,Tyr) substrate at pH 7.4 and 22 °C [1]. By contrast, 5-amido-indolyl analogs in the same series showed KDR IC50 values ranging from 15 to 220 nM, and the earlier ether-linked lead series exhibited IC50 values of 50–500 nM [2]. The 10 nM potency of the 5-sulphonamido analog represents a 5- to 50-fold improvement over these earlier leads, establishing the 5-(4-methylpiperazin-1-yl)sulfonyl-indole scaffold as a privileged pharmacophore for KDR inhibition.

Kinase Inhibition KDR VEGFR-2 Angiogenesis

Class-Level Pharmacokinetic Differentiation: 5-Sulphonamido-Indolyl Substitution Lowers Plasma Clearance and Reduces hERG Binding

The Merck optimization study by Fraley et al. (2004) demonstrated that replacement of the basic side-chain ether linkage in early KDR inhibitor leads with 5-amido- and 5-sulphonamido-indolyl groups produced measurable improvements in pharmacokinetic and cardiac safety parameters [1]. Specifically, compounds bearing 5-sulphonamido-indolyl substituents—the precise substitution pattern found in 519148-73-3 and its elaborated analogs—exhibited lower plasma clearance and weaker binding affinity for the IKr potassium channel (hERG) compared to earlier lead structures [1]. While direct quantitative PK values for 519148-73-3 itself are not reported (consistent with its role as a protected intermediate), the class-level finding indicates that the 5-(4-methylpiperazin-1-yl)sulfonyl-indole architecture is a key structural determinant of the improved drug-like properties observed in the elaborated analogs. The Boc protecting group at N-1 additionally improves lipophilicity (computed XLogP3 = 2.2) relative to the unprotected indole, potentially enhancing membrane permeability of the intermediate during cellular processing or in situ deprotection strategies [2].

Drug Metabolism Pharmacokinetics Cardiac Safety hERG

Single Boc Protection Avoids Synthetic Redundancy Versus Bis-Boc Analog (CAS 503045-76-9)

The bis-Boc analog tert-Butyl 5-((4-(tert-butoxycarbonyl)piperazin-1-yl)sulfonyl)-1H-indole-1-carboxylate (CAS 503045-76-9) contains an additional Boc group on the piperazine N-4 nitrogen, rendering the piperazine ring fully protected and unreactive toward further functionalization without a deprotection step . The target compound 519148-73-3, by contrast, retains the free N-methyl group on the piperazine, presenting a distinct chemotype for biological recognition or further derivatization. While both compounds could theoretically be deprotected to the same piperazine-free amine, the bis-Boc analog requires two sequential deprotection steps (piperazine Boc then indole Boc) or global deprotection, potentially complicating reaction monitoring and increasing impurity profiles. The target compound's single Boc protection strategy provides a cleaner deprotection profile and allows for potential chemoselective manipulation—the methylpiperazine moiety can be engaged in quaternization or N-oxide formation without affecting the indole Boc group.

Synthetic Efficiency Protecting Group Strategy Piperazine Functionalization

High-Value Procurement and Application Scenarios for tert-Butyl 5-((4-methylpiperazin-1-yl)sulfonyl)-1H-indole-1-carboxylate (CAS 519148-73-3)


KDR (VEGFR-2) Kinase Inhibitor Lead Optimization: Direct Entry to the Validated 5-Sulphonamido-Indolyl Pharmacophore

The compound enables direct access to the indolyl quinolinone KDR inhibitor chemotype characterized by Fraley et al. (2004), where the 5-(4-methylpiperazin-1-yl)sulfonyl-indole core was shown to confer low nanomolar KDR potency (IC50 = 10 nM for the elaborated 2-quinolinone analog) [1]. Purchasing 519148-73-3 as the starting material allows medicinal chemistry teams to bypass the synthesis of the 5-sulfonamide-indole core and proceed directly to Boc deprotection followed by C-2 functionalization via boronation and Suzuki coupling with 3-iodo-2-quinolinone—the key step established by Merck [2]. This entry point eliminates 3–4 synthetic steps compared to a de novo approach starting from 5-bromoindole or 5-aminoindole.

Focused Library Synthesis Around the Indole-5-Sulfonamide Scaffold for Kinase Selectivity Profiling

The compound's orthogonal protection strategy (Boc at N-1, free N-methylpiperazine) makes it an ideal central intermediate for parallel library synthesis. The Boc group enables C-2 diversification (Suzuki, Sonogashira, Heck couplings) while the piperazine N-methyl group can be engaged in reductive amination, acylation, or sulfonylation reactions after Boc removal, or can be retained as a solubilizing group for in situ biological evaluation [1]. The class-level hERG safety advantage of the 5-sulphonamido-indolyl motif [2] makes this scaffold particularly attractive for kinase inhibitor libraries where cardiac ion channel off-target activity is a common liability.

Development of Anti-Angiogenic Agents Targeting VEGFR-2 Signaling in Oncology

The established role of KDR (VEGFR-2) in tumor angiogenesis, combined with the potent inhibitory activity of compounds derived from the 5-(4-methylpiperazin-1-yl)sulfonyl-indole scaffold (IC50 = 10 nM against KDR) [1], positions 519148-73-3 as a strategic procurement choice for oncology-focused drug discovery programs. The compound's computed XLogP3 of 2.2 suggests the elaborated analogs will possess moderate lipophilicity compatible with oral bioavailability—a critical consideration for chronic oncology dosing regimens [3]. Investigators can leverage the Boc-protected intermediate to explore C-2 heterocyclic replacements beyond quinolinone to modulate kinase selectivity, solubility, and metabolic stability while retaining the validated 5-sulfonamide pharmacophore.

Chemical Biology Probe Development: Protected Precursor for In-Cell De Protection and Target Engagement Studies

The Boc protecting group on 519148-73-3 is acid-labile and can be removed under mild conditions (TFA/CH₂Cl₂ or HCl/dioxane), enabling the design of prodrug-like probes where intracellular esterase or acidic microenvironments (e.g., tumor milieu) trigger deprotection to the active indole species [1]. This property, combined with the class-level low nanomolar KDR potency of the elaborated scaffold [2], supports applications in cellular target engagement assays and chemical biology studies where controlled activation of the pharmacophore is desired. The zero hydrogen bond donor count of the protected form further enhances passive membrane permeability relative to the deprotected indole [3].

Quote Request

Request a Quote for tert-Butyl 5-((4-methylpiperazin-1-yl)sulfonyl)-1H-indole-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.